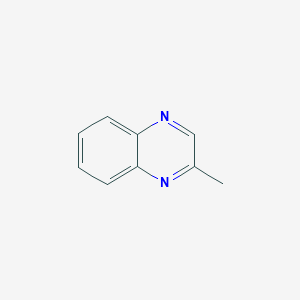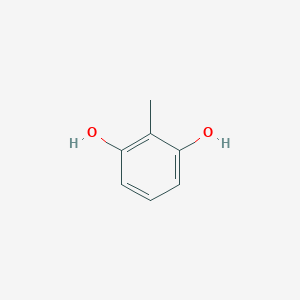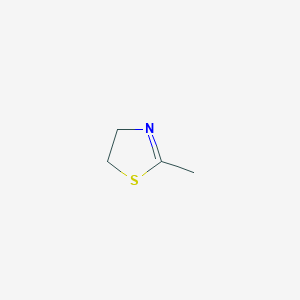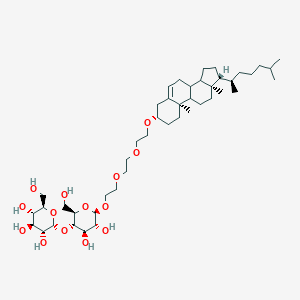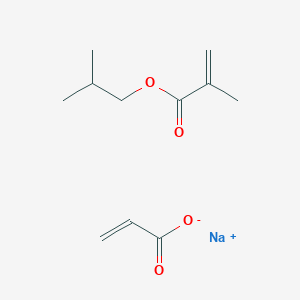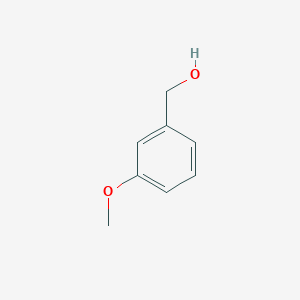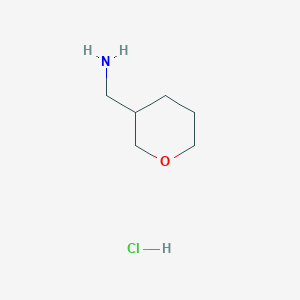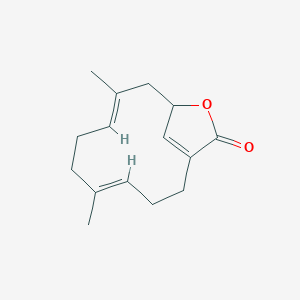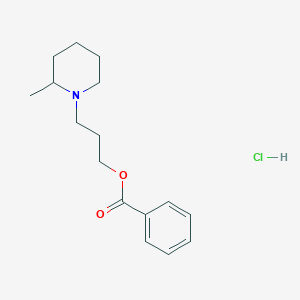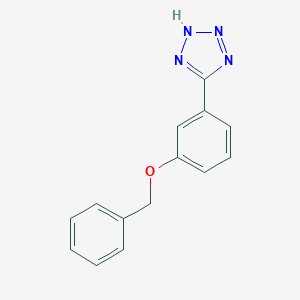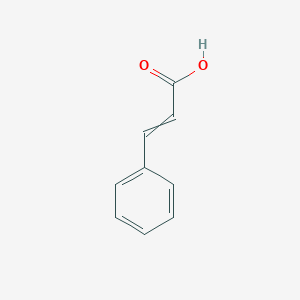
Hex-2-yn-1-ol
Overview
Description
Hex-2-yn-1-ol is a chemical compound that belongs to the family of alcohols with a triple bond in its carbon chain, specifically at the second carbon position from the hydroxyl group. This structure places it within the group of hexynols, which are of interest in various chemical syntheses due to their reactivity and potential applications in creating complex molecules.
Synthesis Analysis
The synthesis of this compound and its isomers has been explored in research. For instance, the synthesis of various positional and geometrical isomers of n-hexyn-1-ols, including this compound, has been achieved from sodium-acetylide in liquid ammonia, yielding higher yields . This method also allows for the subsequent synthesis of n-hexen-1-ols through reduction or partial hydrogenation processes, demonstrating the versatility of this compound as a precursor for other compounds.
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure of related compounds, such as hydroxyphenanthrenes, has been studied. These compounds are synthesized using hex-1-en-5-yn-3-ol derivatives, which are structurally related to this compound, through gold(III) catalyzed intramolecular Diels–Alder reactions . The molecular structure of these compounds is crucial for their chemical properties and reactivity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of both alkyne and alcohol functional groups. For example, the alkyne group can participate in cycloaddition reactions, as seen in the synthesis of hydroxyphenanthrenes . The alcohol group also offers a site for reactions such as esterification or oxidation. The reactivity of this compound makes it a valuable building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the triple bond and hydroxyl group affects properties such as boiling point, solubility, and reactivity. The infrared spectra of this compound and its isomers have been discussed, which can provide insights into the compound's bonding and functional groups . Understanding these properties is essential for the practical application of this compound in chemical synthesis and industry.
Scientific Research Applications
Catalysis and Chemical Synthesis
- Hex-2-yn-1-ol is involved in catalysis and synthesis of various chemicals. For example, Feuerstein, Doucet, and Santelli (2004) described the catalysis of coupling reactions of aryl halides with alkynols, including hex-1-yn-6-ol, using a palladium catalyst, showcasing its role in chemical synthesis (Feuerstein, Doucet, & Santelli, 2004).
Organic Polyradicals Development
- Wu et al. (2018) discussed the synthesis of X-shaped pyromellitimide (PI) oligomers involving hex-1-ynyl substituents. These oligomers are important for developing magnetic materials, demonstrating this compound’s application in advanced material science (Wu et al., 2018).
Pharmaceutical and Biomedical Research
- Seela and Zulauf (1998) highlighted the use of hex-1-ynyl substituents in modified oligonucleotides for potential applications in DNA labeling, antisense therapy, and atomic force microscopy (AFM) studies, indicating its significance in biomedical research (Seela & Zulauf, 1998).
Environmental Science
- Pfrang et al. (2006) studied the atmospheric chemistry of various biogenic volatile organic compounds, including hex-2-en-1-ol. Their research provides insights into the environmental impacts of these compounds (Pfrang et al., 2006).
Material Science
- Lin et al. (2011) explored the properties of 3,4-propylenedioxythiophene oligomers with hexyl side chains, contributing to the understanding of poly(3,4-alkylenedioxythiophene)s in electronics and material science (Lin et al., 2011).
Organic Chemistry
- Craig and Young (1966) investigated the double prototropic rearrangement of cis-1-chlorohex-2-en-4-yne by phenyl-lithium, a process relevant to synthetic organic chemistry (Craig & Young, 1966).
Electromagnetic Studies
- The role of this compound in the synthesis and characterization of organic polyradicals and its implications for electromagnetic studies are significant, as demonstrated in the research by Wu et al. (2018) (Wu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Hex-2-yn-1-ol, also known as 2-Hexyn-1-ol, is a chemical compound with the molecular formula C6H10O The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it is used in the flavor and fragrance industry for its green leafy and fruity notes . It has also been employed to synthesize leaf aldehyde via isomerization .
Biochemical Pathways
It is known to be a precursor to trans-2-hexenol, which is used in the flavor and fragrance industry . The isomerization of this compound leads to the synthesis of leaf aldehyde , but the exact pathways and their downstream effects require further investigation.
Result of Action
It is known to contribute to the green leafy and fruity notes in the flavor and fragrance industry . The compound has also been used to synthesize leaf aldehyde via isomerization , indicating its potential role in chemical reactions.
Biochemical Analysis
Biochemical Properties
Hex-2-yn-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This compound can act as a substrate for these enzymes, leading to the formation of hydroxylated products. Additionally, this compound can interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This can result in changes in gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in cells, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the oxidation of substrates. This inhibition can lead to changes in the metabolic profile of cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function. These findings underscore the importance of dosage considerations in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and alcohol dehydrogenase. These enzymes catalyze the oxidation of this compound to form hydroxylated and aldehyde products. The compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, this compound can inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transporters and binding proteins that facilitate its movement within cells. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within cells is crucial for its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can be localized to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, the compound can be directed to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
properties
IUPAC Name |
hex-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDWSZJDLLLTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227229 | |
| Record name | Hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764-60-3 | |
| Record name | 2-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-2-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Hexyn-1-ol in organic synthesis?
A1: 2-Hexyn-1-ol is a valuable building block in organic synthesis. Its triple bond and terminal alcohol group provide opportunities for various chemical transformations. For instance, it can be used in reactions like hydrogenation, oxidation, and addition reactions, allowing chemists to create complex molecules with specific functionalities. []
Q2: How effective is 2-Hexyn-1-ol as an antimicrobial agent?
A2: Research suggests that the essential oil of Calotropis gigantea leaves, of which 2-Hexyn-1-ol is a significant component (2.86%), demonstrates notable antimicrobial activity against specific bacterial and fungal pathogens. [] The essential oil exhibited the highest activity against Pseudomonas aeruginosa, followed by Escherichia Coli and Staphylococcus aureus. []
Q3: Can 2-Hexyn-1-ol be used to modify the sensory profile of food products?
A3: Yes, 2-Hexyn-1-ol, along with (Z)-3-hexenal and (E)-2-hexenal, contributes to the green, bitter, and soapy flavors observed in younger (2.5 weeks old) conventionally grown pak choi compared to their organically grown counterparts. [] This difference in flavor profile highlights the potential influence of specific volatile compounds on the sensory characteristics of food products.
Q4: How does 2-Hexyn-1-ol contribute to plant defense mechanisms against pathogens?
A4: Studies indicate that 2-Hexyn-1-ol is one of the volatile organic compounds (VOCs) released by tomato plants treated with Trichoderma virens, a biocontrol agent. [] This enhanced VOC emission, including 2-Hexyn-1-ol, is linked to a decreased grey mold disease index in tomato plants infected with Botrytis cinerea. [] While further research is needed to fully understand the mechanism, these findings suggest 2-Hexyn-1-ol might play a role in boosting plant defense responses against pathogens.
Q5: Are there analytical techniques to identify and quantify 2-Hexyn-1-ol in plant material?
A5: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique used to identify and quantify 2-Hexyn-1-ol in complex mixtures like plant extracts. [, ] This method allows for the separation and detection of individual volatile compounds based on their mass-to-charge ratio, providing valuable insights into the chemical composition of essential oils and other plant-derived materials. Additionally, solid-phase microextraction (SPME) combined with GC-MS serves as a rapid and efficient approach to detect 2-Hexyn-1-ol and other volatile organic compounds emitted from different parts of plants, such as roots, leaves, and gum. []
Q6: Can you explain the significance of studying the excess enthalpies of mixtures containing 2-Hexyn-1-ol?
A6: Investigating the excess enthalpies of mixtures involving 2-Hexyn-1-ol, such as the system of 1-hexanol-2-hexyn-1-ol-n-nonane, provides valuable thermodynamic data. [] This information helps understand the intermolecular interactions between the components and predict the behavior of these mixtures under different conditions. Such studies are crucial for optimizing industrial processes and developing accurate thermodynamic models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




